REACTION_CXSMILES
|
[OH-].[K+].[C:3]([OH:7])(=[O:6])[CH2:4][SH:5].Cl[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15](=O)[CH3:16]>O.CCCC[N+](CCCC)(CCCC)CCCC.[Br-]>[CH3:16][C:15]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[S:5][C:4]=1[C:3]([OH:7])=[O:6] |f:0.1,5.6|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
253 °F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to produce a reaction mixture
|
Type
|
CUSTOM
|
Details
|
The glass pressure bottle was then sealed
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
WAIT
|
Details
|
was then resumed at 270° F. at 30 psi for six hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with ether
|
Type
|
CUSTOM
|
Details
|
to remove organics
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2=C(SC1C(=O)O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |